molecular formula C21H22FN3O2S B11456583 2-(ethylsulfanyl)-5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

2-(ethylsulfanyl)-5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11456583
M. Wt: 399.5 g/mol
InChI Key: ZHEMLQJZRVXGTE-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound that belongs to the class of pyrimidoquinolines This compound is characterized by its unique structure, which includes an ethylsulfanyl group, a fluorophenyl group, and a dimethylated tetrahydropyrimidoquinoline core

Preparation Methods

The synthesis of 2-(ethylsulfanyl)-5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves multiple steps, typically starting with the preparation of the core pyrimidoquinoline structure. The synthetic route may include the following steps:

    Formation of the pyrimidoquinoline core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the ethylsulfanyl group: This step involves the substitution of a suitable leaving group with an ethylsulfanyl group under specific reaction conditions.

    Addition of the fluorophenyl group: This can be accomplished through a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenyl halide and a suitable catalyst.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-(ethylsulfanyl)-5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the fluorophenyl group, using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as nucleophilic aromatic substitution.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to introduce additional functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(ethylsulfanyl)-5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may have potential as a probe for studying biological processes, particularly those involving sulfur and fluorine-containing compounds.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: The compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is not well-documented, but it is likely to involve interactions with molecular targets such as enzymes or receptors. The ethylsulfanyl and fluorophenyl groups may play a role in binding to these targets, while the pyrimidoquinoline core could be involved in modulating their activity. Further research is needed to elucidate the specific pathways and molecular targets involved.

Comparison with Similar Compounds

Similar compounds to 2-(ethylsulfanyl)-5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione include other pyrimidoquinoline derivatives with different substituents. Some examples are:

    2-(methylsulfanyl)-5-(4-chlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione: This compound has a methylsulfanyl group and a chlorophenyl group instead of the ethylsulfanyl and fluorophenyl groups.

    2-(ethylsulfanyl)-5-(4-bromophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione: This compound has a bromophenyl group instead of the fluorophenyl group.

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H22FN3O2S

Molecular Weight

399.5 g/mol

IUPAC Name

2-ethylsulfanyl-5-(4-fluorophenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C21H22FN3O2S/c1-4-28-20-24-18-17(19(27)25-20)15(11-5-7-12(22)8-6-11)16-13(23-18)9-21(2,3)10-14(16)26/h5-8,15H,4,9-10H2,1-3H3,(H2,23,24,25,27)

InChI Key

ZHEMLQJZRVXGTE-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)F)C(=O)N1

Origin of Product

United States

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